molecular formula C10H9FO3 B2370385 4-(3-Fluorooxetan-3-YL)benzoic acid CAS No. 1545158-04-0

4-(3-Fluorooxetan-3-YL)benzoic acid

Cat. No.: B2370385
CAS No.: 1545158-04-0
M. Wt: 196.177
InChI Key: CPOOSROEPPXMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorooxetan-3-YL)benzoic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorooxetan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-10(5-14-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOOSROEPPXMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545158-04-0
Record name 4-(3-fluorooxetan-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Incorporation of the 3-Fluorooxetane Motif in Medicinal Chemistry

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 3-fluorooxetane ring has emerged as a high-value bioisostere, bridging the gap between the lipophilic bulk of gem-dimethyl groups and the polar, metabolic liability of carbonyls. This guide analyzes the structural and physicochemical rationale for deploying 3-fluorooxetane moieties to modulate pKa, solubility, and metabolic stability, moving beyond simple "fluorine scans" to rational design.[1]

Physicochemical Profiling: The "Goldilocks" Effect

The 3-fluorooxetane ring is not merely a spacer; it is an electronic modulator. Its utility lies in its ability to fine-tune the properties of adjacent functional groups, particularly amines.

Comparative Physicochemical Metrics

The following table contrasts the 3-fluorooxetane moiety against common structural analogs. Note the distinct balance of lipophilicity (


PropertyGem-Dimethyl (–C(CH₃)₂–)Carbonyl (–C=O–)Oxetane (–C₃H₆O–)3-Fluorooxetane
Hybridization


(Planar)

(Puckered)

(Puckered)
H-Bond Acceptor NoStrongModerateWeak
Dipole Moment LowHigh (~3.0 D)High (~1.9 D)Very High (~2.8 D)
Effect on Amine pKa NegligibleLowers significantly (Amide)Lowers by ~1.0 unitLowers by 2.5–3.0 units
Metabolic Liability High (Benzylic/Allylic oxidation)VariableLow (3-position blocked)Very Low
The pKa Modulation Mechanism

One of the most powerful applications of the 3-fluorooxetane ring is the attenuation of basicity in adjacent amines (e.g., piperidines, morpholines).

  • Mechanism: The oxygen atom in the oxetane ring exerts an inductive electron-withdrawing effect (

    
    ). Adding a fluorine at the 3-position amplifies this effect due to the high electronegativity of fluorine (
    
    
    ).
  • Outcome: This reduces the electron density on the nitrogen lone pair of a nearby amine.[2]

  • Medicinal Benefit: lowering the pKa of a basic amine (e.g., from 9.5 to 7.0) improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG channel liability, which is often associated with high basicity.

Conformational Control (The Puckering Effect)

Unlike cyclobutane, which is relatively flat, the oxetane ring adopts a puckered conformation to relieve torsional strain.

  • 3-Fluoro Effect: The introduction of fluorine introduces a dipole that prefers to align anti-parallel to the ring oxygen dipole in certain contexts, or enhances the puckering angle (typically ~15–20°). This rigidifies the vector of attached substituents, providing a "lock" that can improve binding affinity by reducing the entropic penalty of binding.

Decision Logic: When to Deploy

The following decision matrix outlines the specific medicinal chemistry scenarios where a 3-fluorooxetane is the superior design choice.

Bioisostere_LogicStartLead Optimization IssueHigh_pKaIssue: High Basicity (hERG risk)?Start->High_pKaMetabolic_SpotIssue: Metabolic Soft Spot?Start->Metabolic_SpotGemDimethylCurrent Motif: Gem-DimethylHigh_pKa->GemDimethylYesCarbonylCurrent Motif: CarbonylMetabolic_Spot->CarbonylIsostere neededSolubilityIssue: Poor Solubility?Decision_F_OxDeploy 3-FluorooxetaneSolubility->Decision_F_OxLower LogD requiredGemDimethyl->Decision_F_OxReduce pKa > 2 unitsDecision_OxDeploy Unsub. OxetaneGemDimethyl->Decision_OxReduce pKa < 1 unitCarbonyl->Decision_F_OxMaintain Dipole + Block MetabolismDecision_CF3Deploy CF3 / Gem-F2

Figure 1: Strategic decision tree for bioisosteric replacement using fluorooxetanes.

Synthetic Protocols

Synthesis of 3-fluorooxetane derivatives often proceeds via the deoxofluorination of oxetan-3-ol. This reaction is effective but carries significant safety risks due to the reagents involved.

Protocol A: Deoxofluorination of Oxetan-3-ol

Target: Generic 3-fluorooxetane building block. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Safety Warning: DAST can decompose explosively at temperatures >50°C. Reaction releases HF.[3] Perform in a blast shield.

  • Preparation: Dissolve oxetan-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to –78°C (Dry ice/Acetone bath). Crucial step to control exotherm.

  • Addition: Add DAST (1.1 eq) dropwise via syringe. Do not allow the temperature to rise.

  • Reaction: Stir at –78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4–6 hours.

  • Quench: Cool back to 0°C. Quench very slowly with saturated aqueous

    
    . (Vigorous 
    
    
    evolution).
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .[3]
    
  • Purification: The product is often volatile. Carefully concentrate (do not heat >30°C) or use directly in solution if possible.

Protocol B: Late-Stage Functionalization (Grygorenko Method)

For complex molecules, building the ring early is preferred. However, if late-stage introduction is needed, the Carreira-Grygorenko strategy utilizing 3-iodo-oxetane precursors allows for cross-coupling.

Synthesis_WorkflowEpichlorohydrinEpichlorohydrinOxetan3olOxetan-3-olEpichlorohydrin->Oxetan3olCyclizationDASTDAST / DCM-78°COxetan3ol->DASTFluoroOxetane3-FluorooxetaneDAST->FluoroOxetaneNucleophilic Subst.CouplingCross-Coupling(if functionalized)FluoroOxetane->CouplingDrug Assembly

Figure 2: Primary synthetic pathway for accessing the 3-fluorooxetane core.

Case Study: Metabolic Blocking & Solubility

Scenario: A lead compound containing a cyclohexyl ether showed rapid metabolic clearance (oxidative metabolism) and high lipophilicity (LogP > 4.5).

Intervention:

  • Replacement: The cyclohexyl ring was replaced with a 3-fluorooxetane ring.

  • Result (Metabolism): The 3-position of the oxetane is blocked by Fluorine, preventing oxidation. The 2- and 4-positions are sterically hindered and electronically deactivated.

  • Result (Solubility): The high polarity of the C–F and C–O bonds reduced the LogP by 1.2 units, significantly improving aqueous solubility without introducing a hydrogen bond donor (which could hurt permeability).

Expert Insight: While the oxetane ring is generally stable, it can undergo acid-catalyzed ring opening (hydrolysis) in highly acidic environments (e.g., stomach pH < 2). However, the electron-withdrawing nature of the 3-fluorine atom actually stabilizes the ring against acid hydrolysis compared to the parent oxetane by destabilizing the formation of the intermediate carbocation required for ring opening.

References

  • Wuitschik, G., et al. (2010).[4][5] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4] Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Burkhard, J. A., et al. (2010).[4][5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][4][5][7][8][9][10][11] Angewandte Chemie International Edition.[6][5][12] Link

  • Liashuk, O. S., et al. (2024).[7] 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.[1][7][8][9][13] Chemistry – A European Journal.[7][9] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][10] Journal of Medicinal Chemistry. Link

An In-depth Technical Guide to the pKa and Ionization Profile of 4-(3-Fluorooxetan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of the 3-Fluorooxetan-3-yl Moiety in Drug Design

The oxetane ring has emerged as a valuable motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased polarity and metabolic stability, often serving as a bioisostere for carbonyl groups.[1] The introduction of a fluorine atom, particularly in the form of a 3-fluorooxetan-3-yl group, further refines these properties. Fluorination is a well-established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[2] Specifically, fluorinated oxetanes can significantly impact the acidity of nearby functional groups, a phenomenon that is central to understanding the behavior of 4-(3-fluorooxetan-3-yl)benzoic acid in biological systems.[3][4][5]

Estimated pKa and Ionization Profile

The primary ionizable group in this compound is the carboxylic acid, which will be deprotonated at physiological pH. The key to understanding its ionization profile lies in estimating the pKa of this carboxylic acid.

The Influence of the 4-Substituent on the Benzoic Acid pKa

The pKa of benzoic acid is approximately 4.2. Substituents on the phenyl ring can either increase or decrease this value depending on their electronic properties. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

A Comparative Analysis for pKa Estimation

To estimate the pKa of this compound, we can consider the pKa of a closely related and well-characterized compound: 4-fluorobenzoic acid. The pKa of 4-fluorobenzoic acid is 4.14.[6]

The 3-fluorooxetan-3-yl group is expected to be more electron-withdrawing than a simple fluoro substituent due to the combined inductive effects of the fluorine atom and the oxygen atom in the oxetane ring. Studies have shown that the fluorination of oxetanes can lead to a significant decrease in the pKa of adjacent acidic functional groups, with reductions of up to three pKa units observed in some cases.[5]

Given this, it is reasonable to predict that the pKa of this compound will be lower than that of 4-fluorobenzoic acid. A plausible estimated pKa would be in the range of 3.5 - 4.0 .

Predicted Ionization Profile

Based on the estimated pKa, the ionization profile of this compound can be predicted. At a pH below its pKa, the carboxylic acid will be predominantly in its protonated, neutral form. Conversely, at a pH above its pKa, it will exist primarily in its deprotonated, anionic form. At physiological pH (approximately 7.4), the compound will be almost entirely in its ionized, carboxylate form, which will have a significant impact on its solubility and interactions with biological targets.

Compound CAS Number Known/Estimated pKa Predicted Predominant Form at pH 7.4
Benzoic Acid65-85-0~4.2Anionic
4-Fluorobenzoic Acid456-22-44.14[6]Anionic
This compound1545158-04-0[7]3.5 - 4.0 (Estimated) Anionic

Experimental Determination of pKa

To move beyond estimation and obtain a precise pKa value, experimental determination is essential. Several robust methods are available, each with its own advantages and considerations.

Potentiometric Titration

This is the gold standard for pKa measurement, offering high precision and accuracy.[8]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[8]

Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration (typically 1-10 mM) in deionized water. A co-solvent such as methanol may be used if solubility is limited, but the pKa will then be specific to that solvent system.[8]

  • Titration: Titrate the sample solution with a standardized solution of carbonate-free NaOH.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point.

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Water/Co-solvent B Calibrate pH Electrode A->B C Add Standardized NaOH Titrant B->C D Monitor pH C->D E Plot pH vs. Volume D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G QM_pKa_Prediction_Workflow cluster_input Input Structures cluster_gas_phase Gas-Phase Calculations cluster_solvation Aqueous-Phase Calculations (PCM) A Protonated Species (R-COOH) C Geometry Optimization A->C E Solvated Geometry Optimization A->E B Deprotonated Species (R-COO⁻) B->C B->E D Frequency Calculation C->D G Calculate ΔGaq of Dissociation D->G F Solvated Frequency Calculation E->F F->G H Calculate pKa G->H

Caption: Workflow for quantum mechanical pKa prediction.

Semi-Empirical and Machine Learning Methods

For high-throughput screening, faster methods that combine semi-empirical quantum mechanics with machine learning are often employed. [9][10][11][12]These methods are trained on large datasets of experimentally determined pKa values and can provide rapid and reasonably accurate predictions for a wide range of drug-like molecules.

Conclusion

This compound represents a class of modern chemical building blocks with significant potential in drug discovery. Understanding its ionization profile, governed by the pKa of its carboxylic acid group, is fundamental to harnessing this potential. Based on the strong electron-withdrawing nature of the 3-fluorooxetan-3-yl moiety, the pKa of this compound is estimated to be in the range of 3.5 to 4.0. For definitive characterization, this guide has provided detailed protocols for experimental determination via potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy, as well as a framework for computational prediction. By employing these methods, researchers can gain the critical insights needed to optimize the ADME properties of drug candidates incorporating this and similar fluorinated oxetane scaffolds.

References

  • Janssen, J., & Jensen, J. H. (2019). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 7, e7032. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

  • Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A, 121(1), 256-263. [Link]

  • Martín-García, A., & Gal-Lalana, A. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(9), 1365-1369. [Link]

  • ResearchGate. (n.d.). Impact of oxetane core on the physicochemical profile of drugs. Retrieved from [Link]

  • Litskan, E., et al. (2023). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Route of synthesis of 4-(3-perfluorobutylprop-1-oxy)benzoic acid. Retrieved from [Link]

  • van der Heide, E., & van der Meulen, F. (2010). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Leroux, F. R., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 58(22), 8964-8986. [Link]

  • ResearchGate. (n.d.). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • Schüürmann, G., et al. (1998). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 102(34), 6706-6712. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

  • PubMed. (2004). Ionization and solubilization of 4 alkyl benzoic acids and 4 alkyl anilines in sodium taurodeoxycholate solutions. [Link]

  • EPA. (n.d.). 4-[(3-Fluorophenyl)methoxy]benzoic acid Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-(trifluoromethoxymethyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2005). 4-Fluoro-3-phenoxybenzoic acid. [Link]

  • PubChemLite. (n.d.). 4-(3,3-difluorooxetan-2-yl)benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(oxetan-3-yl)benzoic acid. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Advantage of 4-(3-Fluorooxetan-3-yl)benzoic Acid: A Superior Bioisostere for the gem-Dimethyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Limitations of a Ubiquitous Motif

The gem-dimethyl group, particularly as part of a tert-butyl moiety, is a frequently employed structural element in medicinal chemistry. Its primary roles are to provide steric bulk, which can enhance binding affinity and selectivity, and to block sites of metabolic oxidation, thereby improving a compound's pharmacokinetic profile. However, the lipophilic nature of the gem-dimethyl group often leads to undesirable physicochemical properties, such as poor aqueous solubility and high clearance, which can hinder the development of promising drug candidates.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, offers a powerful solution. This application note introduces 4-(3-fluorooxetan-3-yl)benzoic acid as a contemporary and highly effective bioisostere for the gem-dimethyl group in an aromatic context. The 3-fluorooxetan-3-yl moiety serves as a polar, metabolically stable, and conformationally constrained surrogate that can significantly enhance the drug-like properties of a molecule.

This guide will provide a comprehensive overview of the rationale behind this bioisosteric replacement, a proposed synthesis of the building block, detailed protocols for its incorporation into molecules of interest, and a comparative analysis of the resulting physicochemical properties.

The Rationale: Why this compound?

The oxetane ring, a four-membered cyclic ether, has gained considerable traction in drug discovery as a versatile functional group.[1] When substituted at the 3-position, it can mimic the tetrahedral geometry of a quaternary carbon center. The introduction of a fluorine atom at this position further refines its properties, making it an exceptional surrogate for the tert-butyl group.

The key advantages of replacing a para-tert-butyl benzoic acid moiety with this compound are multifaceted:

  • Reduced Lipophilicity: The ethereal oxygen and the highly electronegative fluorine atom introduce polarity, significantly lowering the lipophilicity (logP) compared to the hydrocarbon-rich tert-butyl group. This can lead to improved aqueous solubility and a more favorable ADME profile.[2][3]

  • Enhanced Metabolic Stability: The oxetane ring is generally robust to metabolic degradation. Furthermore, the C-F bond is exceptionally strong, and the quaternary center of the 3-fluoro-3-aryloxetane is not susceptible to common metabolic pathways like benzylic oxidation that can be a liability for isopropyl or ethyl-substituted aromatics.[4]

  • Improved Solubility: The polarity imparted by the fluorooxetane moiety can disrupt crystal lattice packing and enhance solvation, leading to a marked increase in aqueous solubility.[2]

  • Vectorial Exit Point for Further Modification: The oxetane oxygen can act as a hydrogen bond acceptor, potentially forming favorable interactions within a protein binding site. This introduces a new vector for interaction that is absent in the non-polar tert-butyl group.

The following diagram illustrates the conceptual workflow for leveraging this advanced building block in a drug discovery program.

G cluster_0 Problem Identification cluster_1 Strategy: Bioisosteric Replacement cluster_2 Execution cluster_3 Outcome & Optimization a Lead Compound with High Lipophilicity & Metabolic Liability (e.g., tert-butyl group) b Identify gem-dimethyl surrogate a->b Challenge c Select this compound as building block b->c Solution d Synthesize Fluorooxetane Building Block c->d Synthesis e Couple with Amine/Alcohol (Amide/Ester Formation) d->e Application f Analog with Improved Physicochemical Properties (Lower logP, Higher Solubility, Improved Metabolic Stability) e->f Result g Further SAR Exploration f->g Next Steps

Caption: Workflow for improving lead compounds using this compound.

Synthesis of this compound

While this compound is not yet a widely available commercial building block, a robust synthetic route can be proposed based on established methodologies for the preparation of 3-aryl-3-fluorooxetanes and the carboxylation of aryl halides.

A plausible two-step synthetic approach is outlined below, starting from the commercially available 1-bromo-4-iodobenzene.

G start 1-Bromo-4-iodobenzene step1 i-PrMgCl, THF, -15 °C 3,3-Difluorooxetane, -15 °C to rt start->step1:n intermediate 4-Bromo-1-(3-fluorooxetan-3-yl)benzene step1:s->intermediate:n Grignard Reaction & SₙAr step2 n-BuLi, THF, -78 °C CO₂ (s) H₃O⁺ intermediate->step2:n product This compound step2:s->product:n Lithiation & Carboxylation

Caption: Proposed synthetic route to this compound.

This route leverages a selective Grignard formation at the more reactive iodo-position, followed by nucleophilic attack on 3,3-difluorooxetane. The subsequent lithiation of the aryl bromide and quenching with carbon dioxide provides the target carboxylic acid.

Comparative Physicochemical Properties: A Case Study

To illustrate the profound impact of replacing a tert-butyl group with a fluorooxetane-containing bioisostere, we can examine data from a comparative study on analogs of Tenovin-6, a known sirtuin inhibitor. While the core scaffold is more complex, the principles of bioisosteric replacement are directly transferable.

Propertytert-Butyl Analog (Tenovin-6)3,3-Difluorooxetane AnalogAdvantage of Fluorooxetane
cLogP 4.23.5Lower Lipophilicity
LogD₇.₄ 4.22.9Significantly Lower Lipophilicity at Physiological pH
Aqueous Solubility (µM) 350370Maintained/Slightly Improved
Metabolic Stability (CLint, µL/min/mg) 92Improved Metabolic Stability
P-glycoprotein Efflux Ratio HighLowReduced P-gp Efflux

Data adapted from a study on Tenovin-6 analogs.[2]

This data compellingly demonstrates that the replacement of a tert-butyl group with a 3,3-difluorooxetane moiety leads to a significant reduction in lipophilicity and an improvement in metabolic stability, while maintaining aqueous solubility. The reduced P-glycoprotein efflux is an additional, highly desirable benefit that can lead to improved oral bioavailability and CNS penetration.

Protocols for Application

Once synthesized, this compound can be readily incorporated into target molecules using standard amide and ester bond-forming reactions. Below are detailed, field-proven protocols for these critical transformations.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient for a wide range of amines, including those that are sterically hindered or electron-deficient, and is known for its low rate of racemization.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) to the reaction mixture and stir for 5 minutes.

  • Add the amine (1.1 equiv) to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

G cluster_0 Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification A 1. Dissolve Acid & HATU in anhydrous DMF/DCM B 2. Cool to 0 °C A->B C 3. Add DIPEA B->C D 4. Add Amine C->D E 5. Stir at RT (2-16h) D->E F 6. Dilute with EtOAc E->F G 7. Aqueous Washes (Acid, Base, Brine) F->G H 8. Dry, Filter, Concentrate G->H I 9. Column Chromatography H->I

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: Fischer Esterification

For the synthesis of esters, the classic Fischer esterification provides a straightforward and cost-effective method, particularly when the alcohol can be used in large excess as the solvent.[7][8][9][10]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., Methanol, Ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Standard workup reagents (Diethyl ether or Ethyl acetate, saturated NaHCO₃, brine)

Procedure:

  • In a round-bottom flask, suspend or dissolve this compound (1.0 equiv) in the desired alcohol (a large excess, e.g., 10-20 equiv or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by saturated NaHCO₃ solution until gas evolution ceases, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • If necessary, purify the crude ester by flash column chromatography or distillation.

Conclusion

This compound represents a state-of-the-art building block for medicinal chemists seeking to overcome the challenges associated with the traditional gem-dimethyl group. Its unique combination of steric bulk, polarity, and metabolic stability makes it an invaluable tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. By employing the synthetic strategies and application protocols detailed in this guide, researchers can effectively leverage this advanced surrogate to accelerate the discovery and development of safer and more effective medicines. The strategic replacement of a lipophilic liability with a polar, stable bioisostere is a prime example of modern, rational drug design.

References

  • Herasymchuk, M., et al. (2022). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2022). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. [Link]

  • Unknown. (n.d.). Fischer Esterification Procedure. Department of Chemistry, University of Missouri-St. Louis. [Link]

  • Unknown. (2002). Fischer Esterification of Benzoic Acid Lab Manual. Studylib. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Unknown. (n.d.). Lab5 procedure esterification. Department of Chemistry, University of California, Irvine. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]

  • Reddit User. (2023). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • Unknown. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • Grygorenko, O. O., et al. (2025). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Request PDF. [Link]

  • Grygorenko, O. O., et al. (2022). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

Sources

Optimization of reaction conditions for fluorooxetane building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Reaction Conditions for Fluorooxetane Building Blocks

Abstract

Fluorooxetanes have emerged as high-value bioisosteres in modern drug discovery, offering a unique combination of metabolic stability, lowered lipophilicity (logP), and pKa modulation compared to gem-dimethyl or carbonyl groups.[1] However, the inherent ring strain (~107 kJ/mol) combined with the electronic effects of the fluorine substituent renders these building blocks sensitive to standard reaction conditions. This guide details optimized protocols for cross-coupling and functionalization, specifically addressing the stability pitfalls of 3-fluorooxetane derivatives.

Part 1: Chemical Stability & Critical Handling

Before initiating synthesis, it is imperative to understand the "Stability Cliff" associated with fluorooxetanes. Unlike their non-fluorinated counterparts, the presence of fluorine at the C3 position alters the ring's susceptibility to heterolytic cleavage.

The Carboxylic Acid Isomerization Trap

A common failure mode occurs with 3-fluorooxetane-3-carboxylic acids . Research by Mykhailiuk and colleagues has demonstrated that these building blocks are thermodynamically unstable and prone to isomerization into lactones (specifically 5-membered cyclic esters) upon storage or mild heating.

  • Mechanism: The carboxylate oxygen attacks the oxetane ring (intramolecular ring expansion).

  • Prevention:

    • Store as Esters: Always store these building blocks as their corresponding ethyl or methyl esters. Hydrolyze in situ only immediately prior to the next coupling step.

    • Avoid Lewis Acids: Strong Lewis acids (e.g., BF3·OEt2, AlCl3) used in standard deprotections will trigger rapid ring-opening polymerization.

Base Sensitivity

While oxetanes are generally stable to basic conditions, 3-fluoro-3-halooxtanes are exceptions. Strong, non-nucleophilic bases (e.g., LiTMP, NaH) can trigger elimination of HF or ring fragmentation.

  • Rule of Thumb: Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases. Avoid alkoxides (NaOEt, KOtBu) unless the substrate is fully substituted and lacks

    
    -hydrogens.
    

Part 2: Optimization of Cross-Coupling Reactions

The most frequent application of fluorooxetanes is the installation of the 3-fluorooxetane moiety onto an aromatic core via Suzuki-Miyaura or Buchwald-Hartwig coupling.

The Challenge: Oxidative Addition

Coupling a 3-bromo-3-fluorooxetane is difficult because the C(sp³)-Halogen bond is sterically hindered and electronically deactivated by the fluorine atom. Standard Pd(PPh₃)₄ conditions often result in recovered starting material or hydrodehalogenation.

Optimized Ligand Systems

To facilitate oxidative addition at the sterically congested quaternary center, electron-rich, bulky phosphine ligands are required.

Ligand ClassSpecific LigandPerformanceMechanism of Action
Buchwald G2/G3 XPhos / RuPhos Excellent Bulky biaryl backbone promotes reductive elimination; electron-richness aids oxidative addition.
Trialkylphosphines P(tBu)₃ GoodHigh electron density facilitates oxidative addition, but air sensitivity can be a handling issue.
Bidentate dppf PoorBite angle often insufficient for this specific steric environment.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-3-fluorooxetane

Objective: Coupling 3-bromo-3-fluorooxetane with an aryl boronic acid.

Reagents:

  • Aryl Boronic Acid (1.2 equiv)

  • 3-Bromo-3-fluorooxetane (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%) OR Pd-XPhos G3 precatalyst.

  • Base: K₃PO₄ (3.0 equiv, 1.0 M aqueous solution).

  • Solvent: THF:Water (10:1) or 1,4-Dioxane:Water (4:1).

Step-by-Step Methodology:

  • Pre-complexation (if using separate ligand/metal): In a glovebox or under Ar, mix Pd₂(dba)₃ and XPhos in anhydrous THF. Stir at RT for 15 mins until the solution turns deep orange/red (formation of active L-Pd(0) species).

  • Addition: Add the 3-bromo-3-fluorooxetane and the aryl boronic acid to the reaction vial.

  • Base Addition: Add the degassed aqueous K₃PO₄ solution.

  • Thermal Cycle: Seal the vial and heat to 60°C .

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of HF elimination.

  • Monitoring: Monitor via LCMS at 2 hours. Look for the product mass. If protodeboronation of the boronic acid is observed, switch to anhydrous conditions using CsF as the base in dry Dioxane.

  • Workup: Dilute with EtOAc, wash with brine. Crucial: Do not use acidic washes (e.g., 1M HCl) during workup to prevent ring opening.

Part 3: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for selecting conditions and the critical stability pathways.

Fluorooxetane_Optimization Start Target: Functionalized 3-Fluorooxetane ReactionType Select Reaction Class Start->ReactionType Coupling C-C Bond Formation (Suzuki/Negishi) ReactionType->Coupling Nucleophilic Nucleophilic Substitution (SNAr / Amide Coupling) ReactionType->Nucleophilic HalideCheck Substrate: 3-Bromo/Iodo-3-fluoro? Coupling->HalideCheck AcidCheck Substrate: Carboxylic Acid? Nucleophilic->AcidCheck LigandSelect Use Bulky/Rich Ligand (XPhos, P(tBu)3) HalideCheck->LigandSelect Steric Bulk Required BaseSelect Base Selection: K3PO4 or CsF (No Alkoxides) LigandSelect->BaseSelect Warning CRITICAL RISK: Lactone Isomerization AcidCheck->Warning Yes Solution Use Ester Precursor Hydrolyze in situ Warning->Solution Mitigation

Figure 1: Decision logic for optimizing reaction conditions based on substrate class.

Stability_Workflow Input Fluorooxetane Reagent Solvent Solvent Choice: Avoid acidic protons if possible (THF, DCM, MeCN preferred) Input->Solvent Temp Temperature Control: < 80°C (General) < 40°C (Acids) Solvent->Temp Monitor LCMS Monitoring: Watch for M+18 (Ring Opening) Watch for M-20 (HF Elimination) Temp->Monitor Monitor->Temp Degradation? Lower T Success Stable Product Monitor->Success No degradation

Figure 2: Self-validating workflow for monitoring stability during reaction optimization.

Part 4: Late-Stage Functionalization (SNAr)

For attaching the fluorooxetane ring to heteroaromatics via a nitrogen or oxygen linker (e.g., using 3-amino-3-fluorooxetane ).

Protocol:

  • Substrate: 3-Amino-3-fluorooxetane hydrochloride.

  • Electrophile: 2-Chloropyridine or similar electron-deficient heteroaryl halide.

  • Base: DIPEA (3.0 equiv) or Cs₂CO₃ (2.5 equiv).

  • Solvent: DMSO or NMP (Polar aprotic solvents are essential to stabilize the transition state).

  • Temperature: 80°C - 100°C.

    • Note: Unlike the coupling reactions, SNAr often requires higher heat. The 3-amino group stabilizes the ring slightly more than the halogen, allowing for higher thermal tolerance, but monitoring for HF elimination is still required.

References

  • Mykhailiuk, P. K., et al. (2022).[2][3] "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters. Available at: [Link][2]

  • Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews. Available at: [Link]

  • Duncton, M. A. (2011). "Miniperspective: Oxetanes in Drug Discovery." Journal of Medicinal Chemistry. Available at: [Link]

  • Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry." ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: 4-(3-Fluorooxetan-3-yl)benzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Fluorooxetan-3-yl)benzoic acid represents a high-value "functionalized fragment" in modern Fragment-Based Drug Discovery (FBDD). Unlike simple aromatic fragments, this molecule incorporates a 3-fluorooxetane motif—a critical bioisostere used to modulate physicochemical properties without sacrificing steric bulk.

This guide details the application of this compound in two distinct phases of drug discovery:

  • Hit Identification: Utilizing the fluorine atom (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    F) as a sensitive NMR reporter for ligand-protein binding events.[1][2][3][4]
    
  • Lead Optimization: Deploying the fluorooxetane moiety as a polar, metabolically stable surrogate for lipophilic groups (e.g., tert-butyl or gem-dimethyl), thereby lowering LogD and increasing Fsp

    
     character.
    

Physicochemical Profile & Design Logic

The strategic value of this compound lies in its ability to "escape flatland." While the benzoic acid moiety provides a standard anchor for coupling or salt-bridge interactions, the 3-fluorooxetane group offers a unique combination of polarity and shape.

Bioisosteric Comparison

The 3-fluorooxetane ring is often deployed as a bioisostere for a tert-butyl group. It occupies similar 3D space but significantly alters the electronic and solubility profile.

Property4-tert-Butylbenzoic acidThis compound Impact in Drug Design
LogP (Lipophilicity) ~4.1~1.8 - 2.2 Drastic reduction in lipophilicity improves solubility and reduces non-specific binding.
H-Bond Acceptors 2 (Acid)3 (Acid + Oxetane O) The oxetane oxygen is a weak H-bond acceptor, potentially capturing new water-mediated interactions.
Metabolic Stability Low (Benzylic oxidation)High The quaternary center at position 3 of the oxetane blocks metabolic oxidation.
NMR Active Nuclei

H

H,

F
Enables high-throughput

F NMR screening.[5]

Application I: F NMR Fragment Screening

The presence of the fluorine atom makes this fragment an ideal candidate for


F NMR-based screening , a technique superior to traditional SPR or thermal shift assays for detecting weak binders (

> 1 mM).
Protocol A: F Relaxation-Edited Screening (T2 Filter)

Objective: Identify if the fragment binds to the target protein by observing the reduction in the transverse relaxation time (


) of the 

F signal upon binding.

Materials:

  • Target Protein: >95% purity, in suitable buffer (e.g., PBS, pH 7.4, 10% D

    
    O).
    
  • Fragment Stock: 100 mM this compound in d

    
    -DMSO.
    
  • Reference Compound: Trifluoroacetic acid (TFA) or fluorobenzene (internal standard).

  • Instrument: 600 MHz NMR equipped with a cryoprobe (optimized for

    
    F).
    

Workflow:

  • Cocktail Preparation:

    • Prepare a "cocktail" of 5–10 fluorine-containing fragments. Ensure distinct chemical shifts (check 1D

      
      F spectrum of mix).
      
    • Final concentration: 50

      
      M per fragment.
      
  • Sample Assembly:

    • Control Tube: Fragment cocktail + Buffer (no protein).

    • Experimental Tube: Fragment cocktail + Protein (10–20

      
      M).
      
  • Data Acquisition (CPMG Pulse Sequence):

    • Run a CPMG (Carr-Purcell-Meiboom-Gill) sequence to filter out broad signals from the protein.

    • Parameter: Total echo time (

      
      ) = 40–80 ms.
      
  • Analysis:

    • Compare the peak intensity of the 3-fluorooxetane signal in Control vs. Experimental spectra.

    • Hit Criteria: A signal reduction of >30-40% indicates binding (the large protein-ligand complex tumbles slowly, causing rapid

      
       relaxation and peak broadening).
      

Expert Insight: The 3-fluorooxetane fluorine is chemically stable and typically appears as a clean multiplet (decoupled) or triplet. Unlike CF


 groups, it rarely suffers from chemical exchange broadening, making it a robust reporter.

Application II: Lead Optimization (The "Grow" Strategy)

Once a hit is identified, or if using this molecule to modify an existing lead, the carboxylic acid serves as the vector for attachment. The following protocol describes coupling this fragment to an amine-bearing scaffold (e.g., a piperidine or aniline core) to install the fluorooxetane motif.

Protocol B: Amide Coupling for Library Synthesis

Objective: Covalent attachment of this compound to a core scaffold amine.

Reagents:

  • Acid: this compound (1.0 equiv).

  • Amine: Core scaffold (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DCM (Anhydrous).

Step-by-Step Methodology:

  • Activation:

    • Dissolve this compound (0.1 mmol) in DMF (1 mL).

    • Add DIPEA (0.3 mmol) and stir for 5 minutes.

    • Add HATU (0.12 mmol). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling:

    • Add the amine scaffold (0.1 mmol) to the reaction mixture.

    • Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Note: The oxetane ring is stable under basic coupling conditions. Avoid strong acidic workups which can open the oxetane ring.

  • Workup & Purification:

    • Dilute with EtOAc, wash with sat.[6] NaHCO

      
       (removes unreacted acid) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid TFA in mobile phase if the product is stored for long periods, as high acidity can degrade the oxetane over time.

Visualizing the Workflow

The following diagram illustrates the integration of this specific fragment into the FBDD cycle, highlighting the decision pathways for screening and synthesis.

FBDD_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Optimization Start Fragment Library (Fluorooxetane Enriched) Screen 19F NMR Screening (T2 Relaxation) Start->Screen Cocktail Prep Hit Hit Identification (Signal Attenuation) Screen->Hit >30% Reduction Design Design Strategy: Bioisosteric Replacement Hit->Design Validated Binder Synth Synthesis (Protocol B) Amide Coupling Design->Synth 4-(3-Fluorooxetan-3-yl) benzoic acid Lead Optimized Lead (Lower LogD, High MetStab) Synth->Lead HATU/DIPEA Lead->Screen Competition Assay (Kd Determination)

Figure 1: Strategic workflow integrating this compound from initial 19F NMR screening through to synthetic lead optimization.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[7][8] Angewandte Chemie International Edition, 49(48), 8979–8982. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(47), 14620–14625. Link

  • Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Methods in Molecular Biology, 1008, 1-405. (General FBDD Protocols).
  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery. Current Topics in Medicinal Chemistry, 12(24). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Oxetane Ring Stability & Acidic Hydrolysis

[1]

Status: Operational Operator: Senior Application Scientist Topic: Preventing Oxetane Ring Opening During Acidic Hydrolysis Ticket ID: OX-PROTO-2024

Executive Summary & Core Directive

The Challenge: Oxetanes are valuable bioisosteres for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability.[1][2] However, their high ring strain (~106 kJ/mol) makes them a "thermodynamic sink" waiting to open. While they are surprisingly robust to base, acidic hydrolysis (e.g., Boc-deprotection, ester hydrolysis) presents a critical failure point.

The Solution: Success relies on decoupling protonation from nucleophilic attack . The ring opens not just because of acid, but because of the combination of acid and a nucleophile (even a weak one like water or chloride).

Module 1: The Mechanism of Failure

Understanding the enemy is the first step to defeating it.

The oxetane oxygen is a Lewis base.[1][3] In the presence of a Brønsted acid (H+), it becomes protonated. This activated oxonium species is highly electrophilic. The failure mode is almost always an SN2-like attack at the least sterically hindered

Critical Insight: The Counter-Ion Matters
  • TFA (Trifluoroacetic Acid): The trifluoroacetate anion (CF₃COO⁻) is a poor nucleophile. This is why TFA is often safe.

  • HCl (Hydrochloric Acid): The chloride ion (Cl⁻) is a good nucleophile. This is why HCl often destroys oxetanes, forming chlorohydrins.

  • Water: In aqueous acid, water acts as the nucleophile, leading to 1,3-diols.

Visualizing the Pathway

OxetaneOpeningOxetaneIntact Oxetane(Strained)ProtonatedActivated Oxonium(Highly Electrophilic)Oxetane->Protonated+ H+ (Acid)TransitionTransition State(Nu attacking u03B1-carbon)Protonated->Transition+ Nu- (Cl-, H2O)ProductRing-Opened Product(Diol/Halo-alcohol)Transition->ProductStrain Release

Figure 1: The mechanistic pathway of acid-catalyzed oxetane ring opening. Note that protonation alone is reversible; the irreversible step is the nucleophilic attack.

Module 2: Validated Protocols (The "Safe" Methods)

Scenario A: N-Boc Deprotection

The most common point of failure.

❌ Avoid: 4M HCl in Dioxane. The high concentration of Cl⁻ combined with the non-polar solvent (which makes Cl⁻ more reactive) is lethal to oxetanes.

✅ Recommended Protocol: TFA/DCM at 0°C This method works because the trifluoroacetate anion is too bulky and non-nucleophilic to open the ring at low temperatures, provided the oxetane is 3,3-disubstituted.

StepActionTechnical Rationale
1 Dissolve Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).
2 Cool Cool solution to 0 °C (Ice/Water bath). Do not skip.
3 Acidify Add TFA dropwise. Ratio: DCM:TFA (2:1 to 4:1) .
4 Monitor Stir at 0 °C. Monitor by TLC/LCMS every 15 mins.
5 Quench CRITICAL: Pour into ice-cold sat. NaHCO₃. Do not concentrate the acidic solution directly on the rotovap (heating acid = ring opening).

Why this works: 3,3-disubstituted oxetanes possess a "neopentyl-like" steric shield that blocks the trajectory of incoming nucleophiles, even when the oxygen is protonated [1].

Scenario B: Ester Hydrolysis

When you need to reveal a carboxylic acid.

❌ Avoid: Acidic hydrolysis (H₂SO₄/H₂O or HCl/H₂O). Water is the nucleophile here, and it will form the diol.

✅ Recommended Protocol: LiOH in THF/Water Oxetanes are remarkably stable to base. They act more like ethers than epoxides in this regard.

ParameterCondition
Reagent LiOH (Lithium Hydroxide) or NaOH
Solvent THF : Water (3:1) or MeOH : Water (3:1)
Temperature Room Temperature (can heat to 50°C if needed)
Stability Excellent. 3,3-disubstituted oxetanes survive 1M NaOH for 24h+ [2].

Decision Logic for Experimental Design

Before starting your reaction, use this logic flow to select the correct reagents.

DecisionTreeStartStart: Protecting Group RemovalGroupTypeWhich Group?Start->GroupTypeBocN-BocGroupType->BocEsterEster (COOR)GroupType->EsterSubstitutionOxetane Substitution?Boc->SubstitutionBaseUSE: LiOH / THF / H2O(Base Safe)Ester->BaseDisub3,3-DisubstitutedSubstitution->DisubHigh StabilityMono2-Sub or Mono-SubSubstitution->MonoLow StabilityTFAUSE: TFA / DCM (0°C)Quench cold.Disub->TFAMildUSE: Oxalyl Chloride/MeOHor EnzymaticMono->Mild

Figure 2: Reagent selection guide based on substrate substitution pattern.

Troubleshooting & FAQ

Q: I used TFA/DCM and my oxetane still opened. What happened? A: Check your workup. The ring often opens after the reaction during concentration on the rotary evaporator if the TFA wasn't fully quenched.

  • Fix: Ensure the aqueous layer is basic (pH > 8) before separating the organic layer. Never heat a TFA solution of oxetane.

Q: Can I use Lewis Acids (e.g., BBr3, AlCl3) in the presence of oxetanes? A: Generally No. Strong Lewis acids coordinate to the oxetane oxygen, activating it even more strongly than protons. This is actually a method used intentionally to open oxetanes for ring-expansion reactions [3]. If you must use a Lewis Acid, use mild ones (e.g., ZnBr₂) and keep temperatures low.

Q: Is there a milder alternative to TFA for very sensitive substrates? A: Yes. Recent literature suggests Oxalyl Chloride in Methanol generates HCl in situ in a controlled manner that can deprotect Boc groups without destroying sensitive heterocycles, though this should be screened on a small scale first [4].

Q: How do I know if my oxetane is "stable" or "unstable"? A: Use the Wuitschik Rule :

  • 3,3-Disubstituted: Highly Stable (Steric bulk protects the

    
     orbital).
    
  • 3-Monosubstituted: Moderately Stable.

  • 2-Substituted: Unstable (Electronic activation + less steric hindrance).

Comparative Stability Data

The following table summarizes the half-life (

MediumConditionsNucleophileStability Outcome
TFA / DCM 1:1, 0°CCF₃COO⁻ (Weak)Stable (>24h)
HCl / Dioxane 4M, RTCl⁻ (Strong)Unstable (Opens < 1h)
Aq. HCl 1M, 37°CH₂O (Weak)Variable (Slow hydrolysis to diol)
NaOH 1M, RTOH⁻ (Strong Base)Highly Stable (Days)
Human Plasma 37°CEnzymesStable (High metabolic stability)

References

  • Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[2]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15153–15222.

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Angewandte Chemie International Edition, 49(21), 3524–3529.

  • Dauphinais, M., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.[4] RSC Advances, 10, 23605-23610.

Purification methods for fluorooxetane benzoic acid derivatives avoiding decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorooxetane Benzoic Acid Derivatives

Module 1: The "Sensitive Scaffold" Paradox

Status: Critical Awareness Required Subject: Stability of Fluorooxetane-3-carboxylic acid derivatives.

The Core Problem: You are likely experiencing decomposition because your molecule contains the seeds of its own destruction. Fluorooxetane benzoic acid derivatives possess an internal contradiction :

  • The Benzoic Acid: A proton source (pKa ~3.5–4.2).

  • The Oxetane Ring: A strained ether susceptible to acid-catalyzed ring opening.

  • The Fluorine: While generally stabilizing against oxidation, the electron-withdrawing nature can increase the acidity of the neighboring carboxylic acid, exacerbating the risk of autocatalysis .

The Mechanism of Failure: Standard purification methods (acidic silica flash, TFA-based HPLC) protonate the oxetane oxygen. Once protonated, the ring strain (~106 kJ/mol) drives immediate opening, often releasing the fluorine or forming a diol/polymer mess.

Decomposition Mol Intact Fluorooxetane Benzoic Acid Prot Protonated Oxonium Intermediate Mol->Prot + H+ Acid Acid Source (Silica / TFA / Self) Acid->Prot Catalysis Open Ring Opening (Cation Formation) Prot->Open Strain Release Dead Decomposed Product (Diol / Polymer) Open->Dead + H2O / Nu-

Figure 1: Acid-catalyzed decomposition pathway of fluorooxetane derivatives. The presence of protons triggers the release of ring strain, destroying the core scaffold.

Module 2: Purification Protocols

Protocol A: Reverse Phase HPLC (The Gold Standard)

Use this for final purification of the free acid.

The "Forbidden" Reagent: Trifluoroacetic Acid (TFA) . Never use TFA. The pH (<2) is fatal to the oxetane ring over the timescale of a purification run.

The Solution: pH Switching Operate at a pH where the carboxylic acid is ionized (carboxylate). This kills two birds with one stone:

  • Stability: The carboxylate is not a proton donor.

  • Solubility: The salt form is highly water-soluble.

ParameterRecommendationRationale
Buffer Ammonium Bicarbonate (10mM) pH ~8.0–10.0. Keeps the acid deprotonated; basic conditions are well-tolerated by oxetanes.
Alt. Buffer Ammonium Acetate (10mM) pH ~4.8–6.0. Milder if your molecule is base-sensitive, but risks some protonation.
Column C18-Aq (Polar Endcapped) Standard C18 may not retain the polar carboxylate. "Aq" or "Polar" phases prevent pore dewetting.
Mobile Phase Water / AcetonitrileMethanol can act as a nucleophile if any acid is present (ring opening -> methoxy alcohol).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in DMSO or Water/MeCN (1:1) containing 1% saturated NaHCO₃. Do not dissolve in pure acidic organic solvents.

  • Gradient: Run a standard gradient (e.g., 5% to 95% MeCN) with 10mM Ammonium Bicarbonate in both aqueous and organic lines.

  • Isolation: Lyophilize (freeze-dry) immediately. Rotovap heating can induce decomposition if the buffer pH shifts during concentration.

Protocol B: Normal Phase Chromatography (Flash)

Use this only if you cannot use RP-HPLC.

The Enemy: Standard Silica Gel (pH ~4–5). The Fix: Deactivation or Alternative Stationary Phases.

Option 1: Deactivated Silica (The "TEA Slurry")

  • Prepare the eluent (e.g., Hexane/Ethyl Acetate).

  • Add 1% Triethylamine (TEA) to the solvent system.

  • Slurry pack the column with this solvent. This neutralizes the acidic silanol groups.

  • Run: Elute with the TEA-spiked solvent.

    • Note: The benzoic acid will elute as the triethylammonium salt (streaking may occur).

Option 2: Basic Alumina (Preferred for Esters) If purifying the ester precursor:

  • Swap Silica Gel for Basic Alumina (Activity Grade III or IV) .

  • Alumina is basic/neutral and preserves the oxetane ring.

  • Warning: Free benzoic acids may bind irreversibly to alumina. This is best for the intermediate ester.

Protocol C: The "Salt Crash" Isolation (Non-Chromatographic)

Best for bulk isolation of the free acid without column chromatography.

If your impurities are non-acidic, you can exploit the acidity of your product to purify it as a salt.

  • Dissolution: Dissolve crude acid in a minimal amount of Diethyl Ether or TBME .

  • Precipitation: Dropwise add a solution of 2M NaOH in Methanol (or Potassium 2-ethylhexanoate in EtOAc).

  • Observation: The sodium/potassium salt of the fluorooxetane benzoate should precipitate as a solid.

  • Filtration: Filter the solid. Wash with cold ether.

  • Result: The salt form is indefinitely stable compared to the free acid.

Module 3: Troubleshooting & FAQs

Q: My compound looked pure on TLC but vanished after the rotovap. What happened? A: You likely concentrated it in the presence of trace acid and heat. As solvent evaporates, the concentration of trace acids (even from the air or silica) increases, triggering the autocatalytic ring opening.

  • Fix: Always add a few drops of dilute NH₄OH or TEA to the receiving flask before rotary evaporation to keep the environment basic.

Q: Can I use Formic Acid for LC-MS? A: Proceed with extreme caution. Formic acid (pH ~2.7) is weaker than TFA but still strong enough to open sensitive oxetanes, especially fluoro-substituted ones which may have different electronic susceptibilities.

  • Test: Incubate a small aliquot in 0.1% Formic Acid for 1 hour and re-inject. If the peak splits or shrinks, switch to Ammonium Acetate.

Q: I need the free acid, not the salt. How do I desalt after Ammonium Bicarbonate HPLC? A: Ammonium bicarbonate is volatile.[1] Lyophilization will remove the buffer, leaving the ammonium salt of your acid. To get the protonated free acid:

  • Dissolve the salt in cold water.

  • Carefully adjust pH to ~4.0 (just below pKa) with dilute Citric Acid (mild).

  • Rapidly extract into EtOAc.

  • Dry over Na₂SO₄ and evaporate without heat (use a nitrogen stream).

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.

  • Teledyne ISCO. (2012).[2] RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN82.

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

Sources

Oxetane Center of Excellence: Technical Support for 3,3-Disubstituted Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-33-STERIC Subject: Overcoming Steric Hindrance in 3,3-Disubstituted Oxetane Reactions Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Gem-Dimethyl" Paradox

You are likely here because you are using a 3,3-disubstituted oxetane as a bioisostere for a gem-dimethyl or carbonyl group to improve metabolic stability (blocking P450 sites) or solubility.

The Paradox: The same steric bulk that protects the oxetane from metabolic degradation (the Thorpe-Ingold effect) makes synthetic manipulation notoriously difficult. The C3 quaternary center creates a "neopentyl-like" steric environment that shields the C2/C4 carbons from nucleophilic attack and hinders metal insertion at the C3 position.

This guide provides validated workflows to overcome these energy barriers without destroying the strained ring system.

Module 1: Functionalizing the Intact Ring (Overcoming C3 Sterics)

The Problem: Standard Palladium-catalyzed cross-couplings (Suzuki-Miyaura) often fail at the C3 position due to slow oxidative addition and reductive elimination caused by the adjacent quaternary center.

The Radical Solution (Minisci-Type)

When sterics inhibit metal catalysis, switch to radical pathways. Carbon-centered radicals are planar (


) and less sensitive to steric bulk than metal complexes.

Protocol: Decarboxylative Radical Addition Target: Attaching 3,3-oxetanes to heteroarenes.[1] Mechanism: Generation of an oxetanyl radical via oxidative decarboxylation.

ComponentReagent/ConditionFunction
Precursor 3-Oxetane carboxylic acidRadical source.
Catalyst

(1-2 mol%)
Photoredox catalyst.
Oxidant

(Persulfate)
Generates the initial radical.
Solvent DMSO:H2O (4:1)Stabilizes polar intermediates.
Light Blue LED (450 nm)Activates the Iridium cycle.

Troubleshooting Checklist:

  • Issue: Low conversion.

    • Fix: Degas the solvent thoroughly. Oxygen quenches the triplet state of the Iridium catalyst.

  • Issue: Homocoupling of the heterocycle.

    • Fix: Add TFA (1 equiv) to protonate the heterocycle, making it more electrophilic and receptive to the nucleophilic oxetanyl radical.

The Friedel-Crafts Bypass (Bull-Pfizer Protocol)

Directly attaching aromatics to the oxetane ring often requires harsh conditions that open the ring. The Bull-Pfizer method uses specific Lewis Acid activation to attach phenols without ring opening.

Key Insight: Lithium acts as a "soft" Lewis acid that activates the leaving group (hydroxyl) but is not strong enough to coordinate the oxetane oxygen and trigger ring opening.

Protocol:

  • Substrate: 3-Aryl-3-oxetanols.

  • Reagents: Phenol (Nucleophile),

    
     or 
    
    
    
    .
  • Conditions: Mild heat (40-60°C), Nitromethane or DCE.

  • Outcome:

    
    -type substitution at C3 retaining the ring.
    

Module 2: Controlled Ring Opening (Forcing the Barrier)

The Problem: You want to open the ring (e.g., to create a gem-dimethyl substituted chain), but the nucleophile bounces off the sterically shielded C2/C4 positions.

Lewis Acid Activation Ladder

The 3,3-substitution stabilizes the ring against hydrolysis. You must activate the ether oxygen to lengthen the C-O bond, creating "carbocation character" that invites nucleophilic attack.

Selection Guide:

Activation LevelLewis AcidApplicationRisk Profile
Level 1 (Mild)

High strain systems; highly reactive nucleophiles (azides).Low polymerization risk.
Level 2 (Standard)

Standard 3,3-disubstituted opening with alcohols/thiols.Moderate. Requires low temp (-78°C).[1]
Level 3 (Aggressive)

/

Sterically hindered nucleophiles.High. Can cause rapid polymerization.
Visualization: The Activation Pathway

The following diagram illustrates the divergence between successful opening and polymerization.

OxetaneOpening Oxetane 3,3-Disubstituted Oxetane LA_Complex Lewis Acid Complex Oxetane->LA_Complex + Lewis Acid (BF3) Transition Lengthened C-O Bond (Carbocation Character) LA_Complex->Transition Strain Release Product Ring-Opened Product Transition->Product Strong Nucleophile Low Temp Polymer Polymerization (Side Reaction) Transition->Polymer Weak Nucleophile or High Temp Nucleophile Nucleophile Attack (Sterically Hindered) Nucleophile->Transition Intermolecular

Figure 1: Kinetic competition between nucleophilic attack and polymerization during Lewis Acid catalyzed ring opening.

Troubleshooting Guides:

  • Q: My reaction turned into a gel/solid.

    • A: You triggered cationic ring-opening polymerization (CROP).

    • Correction: Decrease temperature to -78°C. Dilute the reaction (0.05 M). Ensure your nucleophile is present in excess before adding the Lewis Acid.

  • Q: No reaction, starting material recovered.

    • A: The "Neopentyl" effect is blocking the trajectory.

    • Correction: Switch solvent to a more polar non-nucleophilic solvent (e.g.,

      
      ) to stabilize the transition state. Consider using an intramolecular nucleophile if possible (entropy assistance).
      

Module 3: Constructing the Ring (De Novo Synthesis)

The Problem: Closing a 4-membered ring around a quaternary center is entropically and enthalpically disfavored.

Intramolecular Williamson Ether Synthesis

This is the industry standard for 3,3-disubstituted systems.

Critical Parameter: The Leaving Group For 3,3-disubstituted precursors, a Tosylate (OTs) is superior to halides (Br/I). The tosylate is less prone to elimination side-reactions in the presence of strong bases required for cyclization.

Step-by-Step Protocol:

  • Start: 2,2-disubstituted-1,3-propanediol.

  • Monotosylation: React with

    
     (1.0 equiv), 
    
    
    
    , and catalytic
    
    
    .
    • Note: Do not use excess TsCl; bis-tosylation leads to THF derivatives or polymerization.

  • Cyclization: Treat the monotosylate with

    
     (2.5 equiv) in THF at 0°C 
    
    
    
    reflux.
    • Why n-BuLi? It acts as a base to deprotonate the remaining alcohol, which then attacks the tosylate. Weaker bases (

      
      ) often fail due to the steric barrier of the quaternary center.
      

FAQs: Expert Troubleshooting

Q1: Why is my 3,3-disubstituted oxetane stable in 1M HCl but opens instantly with


? 
A:  This is the "Kinetic vs. Thermodynamic" distinction. The 3,3-substituents sterically block the approach of water (nucleophile) to the protonated oxetane (Kinetic stability). However, 

is a bulky, potent Lewis acid that coordinates tightly, weakening the bond significantly more than a proton, and the reaction is usually run in anhydrous conditions where stronger nucleophiles are used.

Q2: Can I use Grignard reagents on oxetan-3-one to make 3,3-disubstituted oxetanes? A: Yes, but with a caveat. Oxetan-3-one is prone to ring opening.[1][2][3][4]

  • Protocol: Use organolithiums or Grignards at -78°C.

  • Critical Step: The resulting alkoxide is stable. However, upon acidic workup, the 3-substituted-3-hydroxyoxetane can ring-open. Quench with saturated

    
     at low temperature and extract quickly.
    

Q3: I need to install an amino group at the 3-position. Direct displacement fails. A: Direct


 on a 3-halooxetane is impossible due to ring strain and sterics.[5]
  • Solution: Use the Ellman sulfinamide strategy on oxetan-3-one to form the ketimine, followed by reduction or organolithium addition. This installs the amine and the second substituent simultaneously.

References

  • Wurts, J. et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[6][7] Journal of Medicinal Chemistry.

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][7][8][9][10][11] Chemical Reviews.

  • Duncton, M. A. J. et al. (2011). "Minisci reactions: Versatile functionalization of heterocycles." Organic Letters.

  • Burkhard, J. A., Carreira, E. M. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Jenkins, K. et al. (2018). "Lithium-Catalyzed Friedel–Crafts Reactions on Oxetan-3-ols." Angewandte Chemie.

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 4-(3-Fluorooxetan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine-Oxetane Advantage

In modern medicinal chemistry, the 3-fluorooxetane moiety has emerged as a high-value bioisostere for gem-dimethyl and carbonyl groups. It offers improved metabolic stability and solubility while maintaining a compact steric profile. However, characterizing 4-(3-Fluorooxetan-3-yl)benzoic acid presents unique spectroscopic challenges due to the interplay between the rigid oxetane ring, the fluorine spin system (


, 

), and the aromatic carboxylic acid.

This guide provides a definitive spectral analysis of this scaffold, contrasting it with its non-fluorinated and gem-dimethyl analogs to validate structural integrity and purity.

Structural Analysis & Theoretical Basis

The molecule consists of two distinct magnetic domains: the para-substituted benzoic acid and the 3-fluoro-3-aryloxetane ring.

The "Roof Effect" and Fluorine Splitting

Unlike standard aliphatic chains, the oxetane ring is conformationally rigid. The fluorine atom at C3 creates a specific magnetic environment:

  • Symmetry: The molecule possesses a plane of symmetry through the Phenyl-C3-O axis. However, the protons cis to the fluorine (on C2/C4) are diastereotopic relative to those trans to the fluorine.

  • Coupling: The

    
     nucleus splits both the proton and carbon signals significantly (
    
    
    
    ,
    
    
    , and
    
    
    ), serving as a built-in probe for structural confirmation.
Comparative Spectral Analysis

The following tables break down the specific shifts and coupling constants, contrasting them with the non-fluorinated analog (4-(oxetan-3-yl)benzoic acid) to highlight the diagnostic signals.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Note
COOH 12.80 - 13.10Broad Singlet1H-Exchangeable; shift varies with concentration.
Ar-H (2,6) 8.00 - 8.05Doublet (d)2H

Typical AA'BB' system (ortho to COOH).
Ar-H (3,5) 7.60 - 7.65Doublet (d)2H

Ortho to Oxetane.
Oxetane (C2/4-H) 4.90 - 5.20 Multiplet (m) 4H

CRITICAL: Appears as a complex multiplet due to F-coupling. Distinct from the "clean" doublet/triplet of non-fluoro oxetanes.
Table 2: 13C NMR Assignment (100 MHz, DMSO-d6)
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Validation
C=O ~167.0Singlet-Carbonyl confirmation.
Ar-C (Quat) ~145.0Doublet

Ipso to oxetane; slight splitting confirms attachment.
C3 (Oxetane) 93.0 - 96.0 Doublet (d)

The "Smoking Gun": Massive coupling confirms F-C bond.
C2/C4 (Oxetane) 78.0 - 80.0 Doublet (d)

Geminal coupling to F.
Performance Comparison: Why NMR Wins

While LC-MS confirms mass, it cannot easily distinguish between the desired 3-fluorooxetane and potential ring-opened byproducts (fluorohydrins) or regioisomers.

Feature3-Fluorooxetane (Product) Non-Fluoro Oxetane (Alternative) Gem-Dimethyl (Traditional)
Metabolic Stability High (F blocks oxidation)Medium (C-H susceptible)High (but lipophilic)
1H NMR Signature Complex multiplet (4.9-5.2 ppm) split by F."Butterfly" pattern (dd/t) at 4.6-5.0 ppm.Clean singlet (6H) at ~1.3 ppm.
13C Validation Definitive:

(~220 Hz) proves C-F bond.
Simple aliphatic signals.Simple aliphatic signals.
Solubility Enhanced (Polar C-F bond).Moderate.Low (Lipophilic).
Experimental Protocols
Protocol A: Sample Preparation & Acquisition
  • Solvent: DMSO-d6 is strictly recommended over CDCl3. Benzoic acid derivatives often dimerize in chloroform, causing broad peaks. DMSO disrupts these dimers, sharpening the aromatic region.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse).

    • 13C:zgpg30 (Power-gated decoupling). Crucial: Set Relaxation Delay (D1) to 2-3 seconds (vs standard 1s) to allow the quaternary C3 carbon (attached to F) to relax, ensuring it is visible.

Protocol B: Distinguishing Ring-Opened Impurities

If the oxetane ring opens during synthesis (acid-catalyzed hydrolysis), you will form a fluorohydrin .

  • Check 1H NMR: Look for a new triplet/multiplet around 4.5 ppm (CH2-F) and a broad OH singlet.

  • Check 19F NMR:

    • Closed Ring: ~ -150 to -160 ppm.

    • Open Chain: ~ -220 ppm (Significant shift).

Visualization: Logic & Workflow
Diagram 1: Spectral Verification Logic

This decision tree guides the analyst in confirming the structure based on the observed splitting patterns.

G Start Start: Analyze 1H NMR (4.8 - 5.2 ppm Region) CheckMultiplet Is signal a complex Multiplet integrating to 4H? Start->CheckMultiplet CheckSinglet Is signal a Singlet? CheckMultiplet->CheckSinglet No Result_Product Likely 3-Fluorooxetane (Confirm with 13C J-coupling) CheckMultiplet->Result_Product Yes (F-splitting present) CheckPattern Is signal a 'Butterfly' (Quintet/Triplet)? CheckSinglet->CheckPattern No Result_GemDimethyl Gem-Dimethyl Analog (Incorrect Structure) CheckSinglet->Result_GemDimethyl Yes (~1.3 ppm) Result_NonFluoro Non-Fluoro Oxetane (Missing Fluorine) CheckPattern->Result_NonFluoro Yes (H-H coupling only)

Caption: Logic flow for distinguishing the 3-fluorooxetane moiety from common analogs using 1H NMR splitting patterns.

Diagram 2: Experimental Workflow

Standardized process for ensuring high-resolution data acquisition.

Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Selection (DMSO-d6) Sample->Solvent Prep Dissolution & Filtration Solvent->Prep Acq_H 1H Acquisition (ns=16, D1=1s) Prep->Acq_H Acq_C 13C Acquisition (ns=1024, D1=3s) Prep->Acq_C Process Phasing & Baseline Corr. Acq_H->Process Acq_C->Process

Caption: Optimized workflow emphasizing the critical D1 relaxation delay for 13C acquisition of fluorinated quaternary carbons.

References
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Journal of Organic Chemistry. [Link]

  • Reich, H. J. (2024). "B. Basic 1H NMR: 3. J-coupling."[2][3][4] University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for C-F coupling constants).

Sources

Mass spectrometry fragmentation patterns of 4-(3-Fluorooxetan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative MS Profiling: 4-(3-Fluorooxetan-3-yl)benzoic Acid vs. Structural Analogs

Executive Summary

This technical guide provides a comparative mass spectrometry (MS) analysis of This compound , a critical building block in modern medicinal chemistry. The 3-fluorooxetane moiety is increasingly utilized as a metabolically stable, polar bioisostere for gem-dimethyl or carbonyl groups.

For researchers and drug developers, distinguishing this compound from its non-fluorinated analogs (e.g., 4-(oxetan-3-yl)benzoic acid) and understanding its fragmentation logic is essential for impurity profiling and metabolite identification. This guide details the specific ionization behaviors, fragmentation pathways, and stability profiles that define its performance in LC-MS/MS workflows.

Chemical Identity & Structural Context

The introduction of a fluorine atom at the 3-position of the oxetane ring fundamentally alters the physicochemical properties and MS fragmentation behavior compared to the des-fluoro analog.

FeatureThis compound 4-(Oxetan-3-yl)benzoic acid (Analog)Benzoic Acid (Baseline)
Formula C₁₀H₉FO₃C₁₀H₁₀O₃C₇H₆O₂
Monoisotopic Mass 196.0536 Da178.0630 Da122.0368 Da
Key Moiety 3-Fluorooxetane (Strained Ether)Oxetane (Strained Ether)Phenyl Ring
pKa (Acid) ~4.0 (Slightly more acidic due to F-induction)~4.24.2
Metabolic Stability High (F blocks oxidation)Moderate (Susceptible to ring opening)High

Mass Spectrometry Profiling

Ionization Strategy

Due to the carboxylic acid functionality, Negative Electrospray Ionization (ESI-) is the preferred mode for high-sensitivity quantification. However, Positive Mode (ESI+) is valuable for structural elucidation of the oxetane ring, which can protonate at the ether oxygen.

  • Primary Mode (ESI-): Formation of [M-H]⁻ at m/z 195.05 .

  • Secondary Mode (ESI+): Formation of [M+H]⁺ at m/z 197.06 .

Fragmentation Pathways (MS/MS)

The fragmentation pattern is governed by two competing mechanisms: the facile loss of the carboxyl group (typical of benzoic acids) and the strain-release ring opening of the oxetane.

A. Negative Mode (ESI-) Pathway:

  • Precursor: [M-H]⁻ (m/z 195).

  • Primary Fragment (Decarboxylation): Loss of CO₂ (44 Da).

    • Result:[M-H-CO₂]⁻ at m/z 151 . This is the base peak and the most stable transition for MRM (Multiple Reaction Monitoring).

  • Secondary Fragment (HF Elimination): The resulting anion can lose HF (20 Da) if sufficient collision energy (CE) is applied.

    • Result:m/z 131 .

  • Tertiary Fragment (Ring Scission): Loss of Formaldehyde (CH₂O, 30 Da) from the oxetane ring.

    • Result:m/z 121 .

B. Positive Mode (ESI+) Pathway:

  • Precursor: [M+H]⁺ (m/z 197).

  • Oxetane Ring Opening: The strained ring opens, typically losing CH₂O (30 Da).

    • Result:m/z 167 .

  • Water Loss: Loss of H₂O from the carboxylic acid.

    • Result:m/z 179 .

Visualized Fragmentation Mechanism

The following diagram illustrates the critical fragmentation steps in Negative Mode, which is the standard for quantitative bioanalysis.

FragmentationPathway Parent Parent Ion [M-H]⁻ m/z 195.05 (Deprotonated Acid) Frag1 Decarboxylated Ion m/z 151.06 [M-H-CO₂]⁻ Parent->Frag1 Loss of CO₂ (-44 Da) Collision Energy: Low (10-15 eV) Frag2 Defluorinated Ion m/z 131.05 [M-H-CO₂-HF]⁻ Frag1->Frag2 Loss of HF (-20 Da) Collision Energy: Med (20-30 eV) Frag3 Ring Scission Product m/z 121.03 [M-H-CO₂-CH₂O]⁻ Frag1->Frag3 Loss of CH₂O (-30 Da) Collision Energy: High (>35 eV)

Figure 1: Proposed ESI(-) fragmentation pathway for this compound showing the primary decarboxylation and secondary ring-modification steps.

Comparative Performance Analysis

This section evaluates how the product compares to its non-fluorinated alternative in an analytical setting.

Metric3-Fluorooxetane Analog (Product)Oxetane Analog (Alternative)Implication for Analysis
Fragmentation Stability Higher. The C-F bond strengthens the ring system relative to C-H.Lower. Ring opens more easily.The Fluoro-analog requires higher Collision Energy (CE) to generate fragments, yielding a cleaner background.
Diagnostic Ions m/z 151 (Decarboxylated) m/z 131 (Loss of HF)m/z 133 (Decarboxylated) m/z 103 (Loss of CH₂O)The "Loss of HF" (20 Da) is a unique signature for the fluorinated compound, absent in the alternative.
Retention Time (RP-LC) Slightly Longer. Fluorine increases lipophilicity.Shorter. More polar.Better separation from polar matrix interferences in Reverse Phase chromatography.
Mass Defect Negative mass defect from Fluorine.Standard hydrocarbon mass defect.Allows for higher selectivity in High-Resolution MS (HRMS) by filtering for the specific mass defect window.

Key Insight: The presence of the fluorine atom prevents the rapid "unzipping" of the oxetane ring seen in the non-fluorinated analog. This makes the m/z 151 ion a robust quantifier, whereas the non-fluorinated analog often fragments too extensively to stable small ions, reducing sensitivity.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify this compound in plasma or reaction mixture.

A. Sample Preparation:

  • Extraction: Protein precipitation using Acetonitrile (1:3 v/v).

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Dilution: Supernatant diluted 1:1 with 0.1% Formic Acid in Water.

B. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

C. MS Parameters (Triple Quadrupole):

  • Source: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier:195.0 → 151.0 (CE: 15 eV).

    • Qualifier:195.0 → 131.0 (CE: 28 eV).

Analytical Workflow Diagram

Workflow Sample Sample (Plasma/Reaction) Prep Protein Ppt (ACN 1:3) Sample->Prep LC LC Separation (C18, 3 min Grad) Prep->LC Ionization ESI Source (Negative Mode) LC->Ionization Q1 Q1 Filter (m/z 195.0) Ionization->Q1 Collision Collision Cell (CID, 15-30 eV) Q1->Collision Q3 Q3 Detection (m/z 151.0 / 131.0) Collision->Q3

Figure 2: Standardized LC-MS/MS workflow for the specific detection of this compound.

References

  • National Institutes of Health (NIH). (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. PubMed.[1][2] Retrieved from [Link]

  • MassBank. (2009). Mass Spectrum of Benzoic Acid Derivatives. MassBank EU. Retrieved from [Link]

  • American Chemical Society (ACS). (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Interpretation of mass spectra of benzoic acid. Retrieved from [Link]

Sources

A Head-to-Head Bioisosteric Comparison for Drug Discovery: 4-(3-Fluorooxetan-3-yl)benzoic acid vs. 4-tert-butylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a critical tool in this endeavor. This guide provides a detailed, data-driven comparison of two key para-substituted benzoic acid analogs: the classic 4-tert-butylbenzoic acid and its emerging bioisostere, 4-(3-fluorooxetan-3-yl)benzoic acid.

The tert-butyl group, while valuable for its steric bulk and lipophilicity, often presents metabolic liabilities.[1][2] The 3-fluorooxetan-3-yl moiety has gained significant traction as a "metabolically stable" and polar surrogate, offering a unique combination of properties to overcome common drug development hurdles.[3][4] This document will dissect the nuanced differences between these two groups, providing researchers with the objective data and experimental context needed to make informed decisions in their design-make-test-analyze cycles.

Molecular Overview and Structural Rationale

The fundamental principle behind this bioisosteric pair is the replacement of a lipophilic, metabolically susceptible hydrocarbon group with a polar, sp³-rich, and more robust heterocyclic system.[5] The tert-butyl group is a large, non-polar spherical moiety. In contrast, the 3-fluorooxetane provides a similarly sized, three-dimensional scaffold but introduces polarity through the oxygen atom and fluorine substituent, which can profoundly alter key drug-like properties.[3]

The fluorine atom serves a dual purpose: it can block potential metabolism at the 3-position of the oxetane ring and its electron-withdrawing nature can subtly influence the properties of the core scaffold.[6]

Caption: Bioisosteric relationship between the tert-butyl and 3-fluorooxetan-3-yl groups.

Comparative Physicochemical Properties: A Data-Driven Analysis

The decision to employ a bioisostere is fundamentally driven by the desire to modulate physicochemical properties. The following table summarizes key computed and experimental data for the two compounds.

Property4-tert-butylbenzoic acidThis compoundRationale & Impact in Drug Discovery
Molecular Weight ( g/mol ) 178.23[7][8]~210.18 (Calculated)The oxetane analog has a moderate increase in molecular weight, a factor to consider for "ligand efficiency" metrics.
XLogP3 / cLogP 3.9[7]~2.4 (Estimated)[9][10]A significant reduction in lipophilicity is observed with the oxetane. This is a primary advantage, potentially leading to improved solubility, reduced off-target effects, and a better overall ADME profile.[11]
pKa ~4.38[12]~4.1 (Estimated)[13]The electron-withdrawing nature of the fluorooxetane group is expected to slightly increase the acidity of the carboxylic acid compared to the electron-donating tert-butyl group. This can impact ionization state, solubility, and receptor interactions.
Polar Surface Area (Ų) 37.3[7]~46.5 (Estimated)[9][10]The introduction of the oxetane oxygen increases polarity, which can enhance aqueous solubility and the potential for hydrogen bonding interactions.[4]

In Vitro ADME & Pharmacokinetic Profile Comparison

Beyond static physicochemical properties, the true test of a bioisostere lies in its performance in biological systems. The primary hypothesis is that replacing the tert-butyl group will mitigate its known metabolic liabilities.

Metabolic Stability: The tert-butyl group is susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C9, leading to hydroxylation and subsequent formation of acid metabolites.[1] This metabolic pathway often results in high clearance and a short half-life for drug candidates.[2][14]

In contrast, the oxetane ring is generally more robust and can be used to block sites of metabolic oxidation.[11] Its incorporation has been shown to increase metabolic stability and, in some cases, redirect metabolism away from CYP450-catalyzed pathways towards pathways like microsomal epoxide hydrolase (mEH), which can reduce the potential for drug-drug interactions.[4][15]

Parameter4-tert-butylbenzoic acidThis compoundJustification & Expected Outcome
Metabolic Stability (HLM) Moderate to High ClearanceLow to Moderate Clearance (Predicted)The C-H bonds of the tert-butyl group are susceptible to CYP-mediated oxidation.[16][17] The fluorooxetane lacks these vulnerable sites, predicting significantly improved stability in Human Liver Microsome (HLM) assays.[18]
Aqueous Solubility Insoluble[7][19]Low to Moderate Solubility (Predicted)The replacement of a non-polar gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility, sometimes by orders of magnitude, which is critical for oral bioavailability.[11]

Experimental Protocols

To ensure scientific integrity and provide actionable guidance, detailed protocols for key experiments are provided below. These protocols represent self-validating systems when appropriate controls are included.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the octanol-water partition coefficient (LogP).

Rationale: LogP is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, and potential for off-target binding. This method directly measures the partitioning of the compound between a non-polar (n-octanol) and a polar (aqueous buffer) phase.[20][21]

Caption: Workflow for Shake-Flask LogP Determination.

Detailed Steps:

  • Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS saturated with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Add a small aliquot to a known volume of the PBS phase to achieve a starting concentration of ~10-50 µM.

  • Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution containing the compound.

  • Equilibration: Cap the vial and shake gently on a rotator for 1-2 hours at room temperature to allow for equilibrium to be reached.[22]

  • Phase Separation: Centrifuge the vial at >2000 x g for 10 minutes to ensure a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the upper octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[20]

  • Validation: The assay should be run with control compounds of known LogP values (e.g., testosterone, pindolol) to validate the experimental setup.[23]

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This assay measures the rate of metabolism of a compound when incubated with human liver microsomes, providing an in vitro measure of intrinsic clearance.[24][25]

Rationale: The liver is the primary site of drug metabolism.[26] HLM contains a high concentration of CYP enzymes and is a cost-effective, high-throughput method to assess metabolic stability in early drug discovery.[27] A compound that is rapidly depleted in this assay is likely to have high hepatic clearance in vivo.

Detailed Steps:

  • Reagent Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Prepare a 0.1 M phosphate buffer (pH 7.4) and a cofactor solution of NADPH (1 mM final concentration).[26]

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, followed by the test compound (final concentration typically 1 µM).[24]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "-NADPH" control wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[24][26]

  • Sample Processing: Seal the plate, vortex, and centrifuge at >3000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis: Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the natural log of the percent remaining versus time plot.[27]

  • Trustworthiness: The assay's validity is ensured by including:

    • -NADPH Control: A sample incubated for the full duration without cofactor to check for non-NADPH mediated degradation.

    • Positive Controls: Compounds with known metabolic fates, such as a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin), to confirm microsomal activity.[28]

Conclusion and Strategic Recommendations

The bioisosteric replacement of a 4-tert-butyl group with a 4-(3-fluorooxetan-3-yl) moiety represents a powerful strategy for medicinal chemists aiming to enhance the drug-like properties of a lead compound.

  • Choose this compound when: The primary goals are to decrease lipophilicity, increase aqueous solubility, and significantly improve metabolic stability by blocking CYP-mediated oxidation.[5][11] This is particularly relevant for compounds in lead optimization that suffer from high clearance and poor oral bioavailability.

  • Consider 4-tert-butylbenzoic acid when: High lipophilicity is required for target engagement (e.g., deep, greasy binding pockets) and metabolic instability is not a primary concern or can be addressed by modifying other parts of the molecule.

Ultimately, the decision is data-driven. The experimental protocols outlined here provide a framework for generating the critical data needed to compare these, and other, bioisosteric pairs directly. By understanding the fundamental physicochemical and ADME trade-offs, researchers can more effectively navigate the complex challenges of drug design and select the building blocks most likely to yield a successful clinical candidate.

References

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.).
  • Toselli, E., et al. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
  • Semantic Scholar. (n.d.). Metabolically Stable tert-Butyl Replacement.
  • ResearchGate. (2025). Metabolically Stable tert-Butyl Replacement | Request PDF.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • PubChem. (n.d.). 4-tert-Butylbenzoic acid.
  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs.
  • Barnes-Seeman, D., et al. (n.d.). Metabolically Stable tert-Butyl Replacement - PMC.
  • ChemicalBook. (2026). 4-tert-Butylbenzoic acid.
  • Cyprotex. (n.d.). Microsomal Stability.
  • CymitQuimica. (n.d.). CAS 98-73-7: 4-tert-Butylbenzoic acid.
  • Vinati Organics Limited. (2022). A Detailed Summary About Para Tert Butyl Benzoic Acid.
  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
  • LookChem. (n.d.). 4-TERT-BUTYLBENZOIC ACID.
  • Development of Methods for the Determination of pKa Values - PMC. (n.d.).
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Enamine. (n.d.). LogD/LogP Background.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry.
  • ChemRxiv. (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.
  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value.
  • Enamine. (n.d.). Bioisosteres of tert-Butyl Group.
  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • PubChem. (2026). 4-Fluoro-3-(trifluoromethoxymethyl)benzoic acid.
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid.
  • PubMed. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.
  • EPA. (2025). 4-[(3-Fluorophenyl)methoxy]benzoic acid Properties.

Sources

Technical Guide: Structural Validation of 3-Fluorooxetane Ring Conformation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for medicinal chemists and structural biologists. It bypasses generic introductions to focus on the specific conformational challenges of the 3-fluorooxetane moiety and the validation of its structural data.

Executive Summary: The Conformational "Lock" Challenge

In modern drug design, the 3-fluorooxetane moiety is a critical bioisostere, often deployed to replace gem-dimethyl or carbonyl groups to modulate lipophilicity (LogP) and metabolic stability without incurring the "flatland" penalty of aromatic rings. However, unlike the rigid cyclopropane or the fluxional cyclohexane, the oxetane ring exists in a delicate energetic minimum.

While unsubstituted oxetane is puckered (~30°), the introduction of a fluorine atom at the 3-position introduces competing stereoelectronic effects:

  • Steric/Torsional Strain: Favors a pseudo-equatorial position to minimize 1,3-diaxial-like repulsion.

  • Dipolar/Gauche Effects: The C–F dipole orientation relative to the ring oxygen lone pairs can stabilize specific puckered conformers (pseudo-axial preference in certain polarity contexts).

Validating the exact conformation is not merely academic; it dictates the vector of the fluorine bond in the active site. This guide compares the "Ground Truth" of X-ray Crystallography against NMR and Computational alternatives, providing a definitive protocol for validation.

Part 1: Comparative Analysis of Validation Methods

The following matrix evaluates the three primary methods for determining 3-fluorooxetane conformation.

Method Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

Analysis)
DFT/Ab Initio Calculation
Primary Output Absolute Configuration & Geometry (Bond lengths, angles, torsion).Time-Averaged Geometry (via scalar couplings & NOE).Potential Energy Surface (Global/Local minima).
Conformational Resolution Discrete. Captures the specific low-energy conformer frozen by lattice forces.Averaged. Fast ring flipping often yields a planar "average" signal unless cooled to < -100°C.Theoretical. Dependent on basis set and solvent model accuracy.
3-Fluoro Specificity High. Directly resolves F-atom position (pseudo-axial vs. equatorial) and ring pucker angle (

).
Medium. Requires modified Karplus equations for 4-membered rings to interpret

and

.
High. Can predict the "gauche effect" influence on pucker.
Key Limitation Crystal Packing Forces. Lattice energy may stabilize a non-bioactive conformer.Dynamical Averaging. Cannot easily distinguish between a planar ring and a rapidly flipping puckered ring.Gas Phase Bias. Often fails to account for specific solvation shells.
Verdict GOLD STANDARD for geometric definition.Essential for solution-state dynamics.Supportive for energetic barrier estimation.
The Critical Metric: The Pucker Angle ( )

In X-ray analysis, the oxetane ring planarity is defined by the dihedral angle (


) between the planes defined by atoms 

and

.
  • Planar:

    
     (Rare for substituted oxetanes).
    
  • Puckered:

    
    .
    
  • Validation Target: Determine if the Fluorine substituent adopts the Pseudo-Equatorial (bond vector ~140° to ring plane) or Pseudo-Axial (bond vector ~80° to ring plane) orientation.

Part 2: Experimental Protocol (SC-XRD)

This protocol is designed to overcome the specific challenges of 3-fluorooxetane derivatives: high thermal motion (disorder) and potential volatility.

Phase 1: Crystal Growth & Mounting
  • Challenge: Fluorinated oxetanes often yield "soft" crystals with high mosaicity.

  • Protocol:

    • Solvent Selection: Avoid chlorinated solvents if possible (they can induce disorder). Use slow evaporation of heptane/ethyl acetate or pentane/ether at 4°C.

    • Mounting: Use a MiTeGen loop with minimal Paratone oil.

    • Cryo-Protection (CRITICAL): Flash cool immediately to 100 K (or lower). 3-fluorooxetane rings exhibit rapid "butterfly" motion at room temperature, which smears electron density and makes F-atom assignment ambiguous.

Phase 2: Data Collection & Reduction
  • Resolution Target: 0.75 Å or better (essential to resolve C-F vs C-H bonds).

  • Redundancy: Aim for >6.0 to ensure precise intensity statistics for the weak high-angle reflections.

  • Specific Hazard - Twinning: Oxetanes often crystallize in high-symmetry space groups where merohedral twinning can mask the true puckered conformation, making the ring appear artificially planar. Check for systematic absences violations.

Phase 3: Refinement & Validation (The "Self-Validating" System)

Do not rely solely on automated refinement. Follow this manual intervention workflow:

  • Anisotropic Displacement Parameters (ADPs): Check the thermal ellipsoids of the ring carbons (

    
    ).
    
    • Pass: Ellipsoids are spherical or slightly oblate.

    • Fail: "Cigar-shaped" ellipsoids perpendicular to the ring plane indicate unresolved disorder (the ring is flipping between two puckered states).

  • Difference Fourier Map (

    
    ):  Look for residual electron density peaks near 
    
    
    
    . A "ghost" peak ~1.0 Å away from the modeled Fluorine suggests a minor conformer (e.g., 90% equatorial / 10% axial).
  • Restraints: Do NOT apply rigid bond restraints (RIGU) to the ring atoms initially. Allow the ring to refine freely to determine the true pucker angle.

Part 3: Visualization of the Validation Workflow

The following diagram outlines the decision logic for validating the conformation, integrating X-ray and NMR data.

OxetaneValidation cluster_XRD Path A: Solid State (Geometric Truth) cluster_NMR Path B: Solution State (Dynamic Truth) Start Synthesized 3-Fluorooxetane Derivative Cryst Cryo-Crystallization (100 K) Start->Cryst NMR_Exp 19F & 1H NMR (Variable Temp) Start->NMR_Exp Diffraction SC-XRD Data Collection (< 0.8 Å Res) Cryst->Diffraction Refine Refinement (Check ADPs for Disorder) Diffraction->Refine Result_XRD Determine Pucker Angle (θ) & F-Orientation Refine->Result_XRD Comparison Compare Solid vs. Solution Result_XRD->Comparison Coupling Extract 3J(H-F) & 3J(H-H) NMR_Exp->Coupling Karplus Modified Karplus Analysis (4-membered ring) Coupling->Karplus Result_NMR Calculate Population Ratio (Axial vs Equatorial) Karplus->Result_NMR Result_NMR->Comparison Final Validated Bioactive Conformation Comparison->Final

Caption: Integrated workflow for validating 3-fluorooxetane conformation, contrasting the static geometric precision of SC-XRD with the dynamic population analysis of NMR.

Part 4: Data Interpretation & Case Study Insights

When analyzing your X-ray data, compare against these established structural benchmarks.

The "Givens-Carreira" Benchmark

Research by Carreira’s group and structural data from the CSD (Cambridge Structural Database) suggest that for 3,3-disubstituted oxetanes, the ring is often more planar than expected due to the "Gem-Dimethyl" effect. However, for mono-substituted 3-fluorooxetanes , the ring typically adopts a puckered conformation (15°–25°) .

The Fluorine Preference Rule

In the solid state, the Fluorine atom in 3-fluorooxetane derivatives predominantly adopts the Pseudo-Equatorial position.

  • Why? While the gauche effect (alignment of

    
     with 
    
    
    
    ) might suggest a pseudo-axial preference, the steric strain in the small 4-membered ring usually dominates, pushing the substituent outward (equatorial).
  • Validation Check: If your X-ray structure shows the Fluorine in a Pseudo-Axial position, scrutinize the crystal packing. Intermolecular H-bonds (e.g.,

    
    ) or dipole-dipole stacking between rings may be forcing this higher-energy conformation.
    
Impact on Drug Design
  • Vector Alignment: An equatorial Fluorine projects the C-F vector roughly parallel to the ring plane. An axial Fluorine projects it perpendicular.

  • Bioisosteric Failure: If you are replacing a carbonyl (

    
    ), the 3-fluorooxetane is a vector mimic only if the conformation aligns. If the ring puckers unexpectedly, your H-bond acceptor (the oxetane oxygen) and your dipole (the C-F bond) may be misaligned by 20-30° relative to the target binding pocket.
    

References

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

    • Key Insight: Foundational text on oxetane geometry and bioisosteric properties.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Fluoro- and 3,3-Difluorooxetanes." Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]

    • Key Insight: Specific synthesis and structural d
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. [Link]

    • Key Insight: Explains the stereoelectronic gauche effects relevant to fluorin
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." [Link]

    • Key Insight: Standard tool for measuring pucker angles ( ) in CIF files.

Safety Operating Guide

Personal protective equipment for handling 4-(3-Fluorooxetan-3-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling 4-(3-Fluorooxetan-3-yl)benzoic Acid[1][2][3][4][5]

Part 1: Core Directive & Introduction

The "Unknown Hazard" Protocol: A Senior Scientist’s Perspective In drug discovery, this compound (CAS: 1545158-04-0) represents a specific class of strained-ring building blocks. While the benzoic acid moiety suggests standard acidity and irritation, the 3-fluorooxetane ring introduces unique physicochemical properties—and risks. Oxetanes are strained ethers; while kinetically more stable than epoxides, they possess significant potential for ring-opening alkylation, particularly under acidic conditions. Furthermore, the introduction of fluorine increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.

Critical Safety Axiom: Treat this compound as a potent alkylating agent and a severe irritant until toxicological data proves otherwise. The protocols below are designed not just for compliance, but to engineer out the risk of exposure to a compound with an unverified long-term toxicity profile.

Part 2: Scientific Integrity & Logic (Risk Assessment)

Hazard Identification & GHS Classification (Inferred)

Based on structural analogs (Oxetan-3-yl derivatives and Fluorobenzoic acids) and the Precautionary Principle.

Hazard CategoryGHS CodeHazard StatementMechanism of Action
Acute Toxicity H302 Harmful if swallowed.[4]Systemic absorption; fluorine substitution may alter metabolic stability.
Skin Irritation H315 Causes skin irritation.[4][6][7]Acidic functionality (benzoic acid) + lipophilic penetration.
Eye Irritation H318/H319 Causes serious eye damage/irritation.[2][4][6][8][9]Corrosive potential of the acid group; physical abrasion from crystalline solids.
STOT-SE H335 May cause respiratory irritation.[1][2][4][6]Inhalation of fine dusts triggers mucosal inflammation.
Reactivity N/A Potential Pressure Buildup.[10]Oxetane Ring Strain: Thermal decomposition or acid-catalyzed hydrolysis can release energy or volatile byproducts.

Part 3: Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Standard "lab safety" advice is insufficient. For fluorinated oxetanes, we prioritize protection against both fine particulate inhalation and lipophilic solution breakthrough .

Task-Based PPE Selection
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solid Weighing (< 100 mg)Fume Hood (Sash < 18")Double Nitrile (0.11 mm min)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly), Closed Shoes
Bulk Transfer (> 1 g)Fume Hood + N95/P95 Mask*Double Nitrile OR Single ButylChemical GogglesLab Coat + Tyvek Sleeves
Reaction Setup (Solvated)Fume HoodSilver Shield (Laminate) under NitrileChemical GogglesLab Coat + Chemical Apron
Quenching/Workup Fume Hood (High Flow)Double Nitrile (Change immediately if splashed)Face Shield + GogglesLab Coat + Chemical Apron
Spill Cleanup (Solid)P100 Half-Face RespiratorDouble Nitrile (0.2 mm)Chemical GogglesTyvek Suit

*Note: N95 use inside a hood is redundant for exposure but prevents sample contamination and accidental inhalation if the user withdraws their head too quickly.

Glove Material Justification
  • Nitrile (Standard): Good for incidental contact with the solid.

  • Laminate (Silver Shield): Mandatory if the compound is dissolved in penetrating solvents like DCM (Dichloromethane) or DMF. The fluoro-oxetane moiety increases lipid solubility; standard nitrile may degrade or allow permeation in < 5 minutes when solvated in DCM.

Part 4: Operational Protocols

Storage & Stability
  • Temperature: Store at 2–8°C . Oxetanes can slowly polymerize or degrade at elevated temperatures.

  • Atmosphere: Store under Argon or Nitrogen . Moisture can hydrolyze the oxetane ring to a diol, changing the pharmacological profile.

  • Container: Glass vials with Teflon-lined caps. Avoid metal containers if trace acidity is present.

Experimental Workflow: The "Zero-Dust" Weighing Method

To prevent H335 (Respiratory Irritation) and loss of valuable material.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan temporarily only if a static shield is used, but never for more than 30 seconds.

  • Anti-Static Gun: Use a Zerostat gun on the spatula and weighing boat. Fluorinated solids are notoriously static-prone and will "jump" off the spatula.

  • Transfer: Do not dump. Tap the spatula gently.

  • Dissolution: Add solvent to the weighing boat/vial before removing it from the hood. Transporting solutions is safer than transporting dry powders.

Reaction Safety: The "Pressure" Check
  • Mechanism: Acid-catalyzed ring opening of oxetanes is exothermic.

  • Protocol: When using Lewis acids (e.g.,

    
    ) or Brønsted acids, add the reagent dropwise at 0°C .
    
  • Venting: Never seal a reaction involving oxetanes and strong acids immediately. Allow the initial exotherm to subside with the system vented to an inert gas bubbler.

Part 5: Emergency Response & Disposal

Fire Fighting (HF Risk)
  • Hazard: Combustion of this compound will release Hydrogen Fluoride (HF) gas.[1][8]

  • Action: Do not breathe smoke. Firefighters must wear full SCBA.

  • Media: Dry chemical or

    
    . Water spray may generate hydrofluoric acid runoff; contain strictly.
    
Accidental Release (Spill)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don double gloves, goggles, and P100 respirator.

  • Contain: Cover powder with a damp paper towel (to prevent dusting) or an absorbent pad (if liquid).

  • Neutralize: Wipe surfaces with a dilute bicarbonate solution (neutralizes the benzoic acid and any HF generated).

  • Disposal: Place waste in a container labeled "Solid Hazardous Waste - Halogenated Organic."

Waste Disposal
  • Stream: High BTU / Halogenated Incineration.

  • Never: Do not dispose of down the drain. The antibiotic/biological activity of this specific pharmacophore is likely unknown but potent.

Part 6: Visualization (Safety Logic)

SafetyLogic Start Handling this compound StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solvated In Solution (DCM/DMF) StateCheck->Solvated DustRisk Risk: Dust Inhalation (H335) Solid->DustRisk PermeationRisk Risk: Skin Absorption (Lipophilic) Solvated->PermeationRisk SolidPPE PPE: Nitrile Gloves + Fume Hood DustRisk->SolidPPE StaticControl Action: Use Anti-Static Gun SolidPPE->StaticControl SolventCheck Solvent Type? PermeationRisk->SolventCheck Penetrating Penetrating (DCM, DMF) SolventCheck->Penetrating Standard Standard (EtOAc, Water) SolventCheck->Standard LaminatePPE PPE: Silver Shield/Laminate Gloves Penetrating->LaminatePPE NitrilePPE PPE: Double Nitrile Gloves Standard->NitrilePPE

Caption: Decision logic for PPE selection based on physical state and solvent carrier, highlighting the critical switch to laminate gloves for penetrating solvents.

References

  • National Institutes of Health (PubChem) . (n.d.). Oxetane Compound Summary. Retrieved February 21, 2026, from [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding for oxetane stability and properties).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.